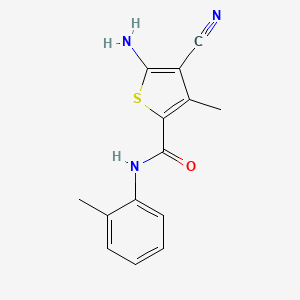
5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide, also known as compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of certain enzymes involved in DNA replication and repair. In inflammation, it has been shown to inhibit the production of cytokines and chemokines, which are involved in the immune response. In oxidative stress, it has been shown to scavenge free radicals and protect cells from damage.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines. In oxidative stress, it has been shown to protect cells from damage by scavenging free radicals. However, the effects of 5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide A on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time when conducting experiments with 5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide A.
Orientations Futures
There are several future directions for the study of 5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide A. In medicinal chemistry, further optimization of its structure and synthesis method may lead to the development of more potent and selective anticancer agents. In biochemistry and pharmacology, further investigation of its interactions with proteins and enzymes may lead to the discovery of new therapeutic targets. Additionally, the effects of 5-amino-4-cyano-3-methyl-N-(2-methylphenyl)-2-thiophenecarboxamide A on normal cells and tissues should be further investigated to determine its potential toxicity and side effects.
Applications De Recherche Scientifique
Compound A has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its interactions with proteins and enzymes, particularly those involved in inflammation and oxidative stress. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-amino-4-cyano-3-methyl-N-(2-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-5-3-4-6-11(8)17-14(18)12-9(2)10(7-15)13(16)19-12/h3-6H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWGRKHTMULQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)

![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)
![1-(2-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694464.png)


![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)
![3-ethyl 7-methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4694501.png)

![1-[(2-hydroxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4694511.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)